[4-(tert-butyl)phenyl](2,4-dihydroxyphenyl)methanone
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)12-6-4-11(5-7-12)16(20)14-9-8-13(18)10-15(14)19/h4-10,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEFXKUGUXUOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346368 | |
| Record name | (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21332-56-9 | |
| Record name | (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(tert-butyl)phenylmethanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 2,4-dihydroxybenzene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(tert-butyl)phenylmethanone undergoes various chemical reactions, including:
Scientific Research Applications
4-(tert-butyl)phenylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(tert-butyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . Additionally, the tert-butyl group can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .
Comparison with Similar Compounds
Similar compounds to 4-(tert-butyl)phenylmethanone include:
4-(tert-butyl)phenylmethanol: This compound has a similar structure but with a hydroxyl group instead of a methanone group.
4-(tert-butyl)phenylethanone: This compound has an ethanone group instead of a methanone group.
The uniqueness of 4-(tert-butyl)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 4-(tert-butyl)phenylmethanone, often referred to in the literature as a derivative of 2,4-dihydroxyphenol, is notable for its diverse biological activities. This article aims to synthesize existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group and two hydroxyl groups on a phenolic ring, contributing to its lipophilicity and ability to interact with biological membranes. Its structure can be represented as follows:
This configuration is crucial for its biological activity, particularly in interactions with enzymes and receptors.
Biological Activity Overview
Research indicates that 4-(tert-butyl)phenylmethanone exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are critical for mitigating oxidative stress in cells. This activity is primarily attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus neutralizing them .
- Tyrosinase Inhibition : It has been shown to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition has potential applications in treating hyperpigmentation disorders and skin-related conditions .
- Antimicrobial Properties : The compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .
The mechanisms through which 4-(tert-butyl)phenylmethanone exerts its biological effects include:
- Enzyme Interaction : The compound interacts with the active sites of enzymes like tyrosinase through hydrogen bonding and hydrophobic interactions. This interaction inhibits the enzyme's activity, thereby affecting melanin production .
- Radical Scavenging : Its antioxidant capacity is linked to the ability of the hydroxyl groups to scavenge free radicals and reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antioxidant Studies : A study reported that 4-(tert-butyl)phenylmethanone showed an EC50 value of 9.0 μM in scavenging ABTS radicals, indicating strong antioxidant potential compared to standard antioxidants .
- Tyrosinase Inhibition : In vitro assays demonstrated that this compound inhibited tyrosinase activity with an IC50 value of 3.8 μM, highlighting its potential use in cosmetic applications for skin lightening .
- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antimicrobial activity against a range of bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .
Table 1: Biological Activities of 4-(tert-butyl)phenylmethanone
| Activity Type | Measurement Method | Result |
|---|---|---|
| Antioxidant Activity | ABTS Scavenging | EC50 = 9.0 μM |
| Tyrosinase Inhibition | Enzyme Assay | IC50 = 3.8 μM |
| Antimicrobial Activity | Zone of Inhibition | Significant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
